3-(Cbz-amino)-D-alanine methyl ester HCl
Description
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Properties
IUPAC Name |
methyl (2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVHIRLJXPQBCI-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Overview of 3-(Cbz-amino)-D-alanine methyl ester HCl in peptide synthesis
An In-depth Technical Guide to 3-(Cbz-amino)-D-alanine Methyl Ester HCl in Peptide Synthesis
Introduction: A Chiral Building Block for Enhanced Peptide Stability
In the landscape of modern drug development and biochemical research, peptides stand out for their high specificity and low toxicity. However, their therapeutic potential is often limited by poor in vivo stability, primarily due to rapid degradation by proteases.[1] A powerful strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-enantiomers.[1][2] 3-(Cbz-amino)-D-alanine methyl ester hydrochloride is a specialized derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. This reagent provides a D-alanine backbone, which inherently confers resistance to enzymatic cleavage, while also introducing a versatile, orthogonally protected amine on the side chain (β-carbon).[3][4]
This guide provides a comprehensive technical overview of 3-(Cbz-amino)-D-alanine methyl ester HCl, detailing its properties, the strategic importance of its constituent parts—the D-amino acid core and the carbobenzyloxy (Cbz) protecting group—and its practical application in peptide synthesis.
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is fundamental for its effective use in synthesis. The data below is compiled for the parent compound, N-β-Cbz-D-2,3-diaminopropionic acid methyl ester hydrochloride.
| Property | Value |
| IUPAC Name | methyl (2R)-2-amino-3-{[(benzyloxy)carbonyl]amino}propanoate;hydrochloride |
| Synonyms | N-β-Cbz-D-Dap-OMe HCl, Cbz-D-Dab(3)-OMe HCl |
| CAS Number | 934587-44-7[5] |
| Molecular Formula | C₁₂H₁₇ClN₂O₄ |
| Molecular Weight | 203.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97% |
| Storage | Store at 2-8°C[] |
Core Concepts: The 'Why' Behind the Structure
The utility of this molecule stems from two key features: the D-stereochemistry of its α-carbon and the carbobenzyloxy (Cbz) protecting group on its side-chain amine.
The D-Amino Acid Advantage: Engineering Proteolytic Resistance
Nature overwhelmingly utilizes L-amino acids for protein synthesis. Consequently, proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] By incorporating D-amino acids, we introduce a "steric shield." The mirror-image configuration of the D-amino acid hinders proper binding to the active site of proteases, rendering the resulting peptide significantly more resistant to enzymatic breakdown.[3][4] This enhanced stability directly translates to a longer in vivo half-life and improved bioavailability, critical attributes for any peptide-based therapeutic agent.[1][3]
The Carbobenzyloxy (Cbz) Group: A Classic and Robust Protecting Group
The carbobenzyloxy (Cbz or Z) group, pioneered by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis.[7] It protects the side-chain amine of our D-alanine derivative, preventing it from engaging in unwanted side reactions during peptide coupling.[8]
Key Features of the Cbz Group:
-
Orthogonality: The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. This orthogonality is crucial for complex syntheses where multiple protecting groups are employed.[9][10]
-
Mild Removal: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (H₂ gas with a palladium-on-carbon catalyst).[8][9] This process occurs under neutral pH and releases benign byproducts: toluene and carbon dioxide.[8]
Application in Peptide Synthesis: A Step-by-Step Protocol
3-(Cbz-amino)-D-alanine methyl ester HCl is a versatile building block for solution-phase peptide synthesis (SPPS). The following protocol details a representative workflow for coupling this reagent to an N-terminally protected amino acid, in this case, Fmoc-L-Leucine.
Experimental Protocol: Synthesis of Fmoc-L-Leu-D-Dap(Cbz)-OMe
Materials:
-
3-(Cbz-amino)-D-alanine methyl ester HCl (1.0 eq)
-
Fmoc-L-Leucine-OH (1.05 eq)
-
N,N'-Diisopropylethylamine (DIPEA) (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Free Amine Generation:
-
Dissolve 3-(Cbz-amino)-D-alanine methyl ester HCl (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise while stirring. The purpose of this non-nucleophilic base is to neutralize the hydrochloride salt, yielding the free amine required for the coupling reaction without causing unwanted side reactions.
-
Stir the solution at 0°C for 15 minutes.
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve Fmoc-L-Leucine-OH (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Stir at room temperature for 10 minutes. HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid into an activated ester, minimizing the risk of racemization, especially for sensitive amino acids.[11]
-
-
Coupling Reaction:
-
Add the activated Fmoc-L-Leucine solution from Step 2 to the free amine solution from Step 1 at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and excess HATU byproducts), water, and finally brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude dipeptide.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure Fmoc-L-Leu-D-Dap(Cbz)-OMe.
-
Conclusion
3-(Cbz-amino)-D-alanine methyl ester HCl is a highly valuable building block for peptide chemists aiming to enhance the therapeutic properties of their molecules. Its D-chiral center provides a proven method for increasing proteolytic stability, while the orthogonally protected side-chain amine offers a site for further chemical modification or conjugation.[2][3][4] By understanding the fundamental principles behind its design and applying robust synthetic protocols, researchers can effectively leverage this reagent to create more stable, potent, and effective peptide-based drugs and research tools.
References
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[3]
-
Benchchem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.[1]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[9]
-
CD Formulation. D-Amino Acid-Containing Peptide Synthesis.[2]
-
Wang, L., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 51(9), 1317-1330.[4]
-
Gallou, F., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(2), 439-444.[12][13]
-
MedChemExpress. 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride.[14]
-
Luxembourg Bio Technologies. (2017, December 30). Tandem deprotection/coupling for peptide synthesis in water at room temperature.[13]
-
Boc Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.[15]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.[10]
-
Canadian Science Publishing. (2018). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 64(10), 691-703.[16]
-
Next Peptide. 3-(Cbz-amino)-D-alanine methyl ester HCl | CAS 934587-44-7.[5]
-
Benchchem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).[8]
-
Kuttan, R., & Carpino, L. A. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.[7]
-
Chem-Impex. D-Alanine methyl ester hydrochloride.[17]
-
Kadaba, P. K., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 5(8), 629-632.[18]
-
CymitQuimica. D-Alanine Methyl Ester Hydrochloride.[19]
-
Sigma-Aldrich. 3-Iodo-N-Cbz-D-alanine methyl ester | 74683-70-8.
-
Graham, T. H., et al. (2011). A Scalable, Asymmetric Synthesis of a Potent CRTh2 Antagonist. Organic Syntheses, 88, 346-358.[20]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.[21]
-
Sigma-Aldrich. D-Alanine methyl ester hydrochloride 98% | CAS 14316-06-4.[22]
-
BOC Sciences. D-Alanine methyl ester hydrochloride - (CAS 14316-06-4).[]
-
TCI Chemicals. (2024). D-Alanine Methyl Ester Hydrochloride | 14316-06-4.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[23]
-
Miller, S. C., & Scanlan, T. S. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5275–5283.[24]
-
Benchchem. Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride.[11]
-
Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group (Doctoral dissertation, University of KwaZulu-Natal, Durban).[25]
Sources
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- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 934587-44-7 | 3-(Cbz-amino)-D-alanine methyl ester HCl | Next Peptide [nextpeptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
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- 13. luxembourg-bio.com [luxembourg-bio.com]
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- 15. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
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- 20. Organic Syntheses Procedure [orgsyn.org]
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- 23. peptide.com [peptide.com]
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Therapeutic Potential of Cbz-Protected D-Amino Acid Derivatives
Technical Guide & Whitepaper
Executive Summary
The therapeutic landscape of peptide-based pharmaceuticals is shifting from long-chain biologics to ultra-short, self-assembling peptidomimetics. Among these, Cbz-protected D-amino acid derivatives represent a high-value niche. Unlike their L-enantiomer counterparts, D-amino acids offer resistance to endogenous proteases, significantly extending in vivo half-life. When capped with a Benzyloxycarbonyl (Cbz) group, these molecules gain the amphiphilicity required for supramolecular self-assembly and membrane interaction.
This guide analyzes the dual therapeutic utility of these derivatives:
-
As Supramolecular Hydrogels: For sustained, localized drug delivery.
-
As Antimicrobial Adjuvants: Capable of disrupting bacterial membranes and reversing antibiotic resistance.
Section 1: Chemical Rationale & Mechanism
The Cbz-Cap Advantage
The choice of the Benzyloxycarbonyl (Cbz) group over other protecting groups (e.g., Fmoc, Boc) in therapeutic design is not merely for synthetic convenience; it is a functional choice for bioavailability and assembly.
-
-
Stacking: The aromatic benzyl ring facilitates strong - interactions, a critical driving force for the self-assembly of low-molecular-weight gelators (LMWGs). -
Lipophilicity: Cbz increases the logP of the molecule, enhancing membrane permeability—a prerequisite for intracellular targets and antimicrobial action.
-
Metabolic Stability: Unlike the base-labile Fmoc group (which can degrade prematurely in basic physiological compartments) or the acid-labile Boc group, Cbz is stable under a wide range of physiological pH and requires specific enzymatic action or catalytic hydrogenolysis for removal, making it robust for circulation.
The D-Amino Acid Imperative
Incorporating D-amino acids (e.g., D-Phe, D-Val) addresses the "Achilles' heel" of peptide therapeutics: enzymatic degradation.
-
Proteolytic Resistance: Endogenous proteases (trypsin, chymotrypsin) are stereoselective for L-peptide bonds. D-isomers evade this cleavage, prolonging the therapeutic window from minutes to days.
-
Receptor Specificity: D-amino acids can target specific bacterial cell wall precursors (e.g., D-Ala-D-Ala motifs in peptidoglycan) without affecting mammalian hosts.
Mechanism of Action Visualization
The following diagram illustrates the self-assembly pathway driven by the Cbz-cap and D-amino acid stacking.
Figure 1: Self-assembly mechanism of Cbz-protected D-amino acid derivatives transitioning from monomers to bioactive hydrogel networks.
Section 2: Therapeutic Applications[1][2]
Supramolecular Hydrogels for Drug Delivery
Cbz-protected dipeptides (e.g., Cbz-D-Phe-D-Phe ) act as hydrogelators.[1] Unlike polymeric hydrogels, these are held together by non-covalent interactions, allowing for shear-thinning (injectability) and self-healing.
| Feature | Polymer Hydrogels | Cbz-D-Peptide Hydrogels | Therapeutic Benefit |
| Structure | Covalent cross-links | Non-covalent fibrils | Injectable & Self-healing |
| Degradation | Slow, often requires hydrolysis | Tunable, surface erosion | Controlled release profile |
| Bioactivity | Inert scaffold | Intrinsically bioactive | Synergistic effect with payload |
| Stability | High | High (due to D-amino acids) | Resists rapid proteolysis in serum |
Antimicrobial Adjuvants
Recent studies indicate that Cbz-protected single amino acids (SAAs) exhibit intrinsic antimicrobial activity.
-
Mechanism: The hydrophobic Cbz group inserts into the bacterial lipid bilayer, while the free carboxylic acid (or modified hydrazide) interacts with surface headgroups. This destabilizes membrane integrity.
-
Resistance Reversal: When co-administered with antibiotics (e.g., chloramphenicol), Cbz-D-amino acids have been shown to lower the MIC (Minimum Inhibitory Concentration) against resistant strains like S. aureus and P. aeruginosa.
Section 3: Experimental Protocols
Protocol A: Synthesis of Cbz-D-Phenylalanine (Cbz-D-Phe-OH)
Self-Validating Step: The purity of the product is confirmed by a sharp melting point and a single spot on TLC (Thin Layer Chromatography).
Reagents: D-Phenylalanine, Benzyl chloroformate (Cbz-Cl), NaOH (2M), HCl (1M), Ethyl Acetate.
-
Dissolution: Dissolve 10 mmol of D-Phenylalanine in 10 mL of 2M NaOH solution. Cool to 0°C in an ice bath.
-
Acylation: Add 11 mmol of Cbz-Cl dropwise over 30 minutes while vigorously stirring. Simultaneously, add 2M NaOH dropwise to maintain pH between 9–10.
-
Why: pH control is critical. Low pH leads to hydrolysis of Cbz-Cl; high pH (>12) can cause racemization, defeating the purpose of using D-isomers.
-
-
Reaction: Remove ice bath and stir at room temperature for 3 hours.
-
Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Cbz-Cl.
-
Acidification: Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product will precipitate as a white solid or oil.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry combined organic layers over anhydrous
. -
Isolation: Evaporate solvent under reduced pressure. Recrystallize from Ethyl Acetate/Hexane.
Validation Check:
-
TLC: Silica gel, Eluent:
:MeOH:AcOH (90:8:2). Product should be ~0.5–0.6. -
Yield: Expected >85%.
Protocol B: Preparation of Cbz-D-Peptide Hydrogel (pH-Switch Method)
Self-Validating Step: The "Inversion Test". A successful gel does not flow when the vial is inverted.
Materials: Cbz-D-Phe-D-Phe (synthesized via standard coupling of the monomer above), DMSO, Phosphate Buffer (PBS), NaOH.
-
Stock Solution: Dissolve 5 mg of Cbz-D-Phe-D-Phe in 100 µL DMSO. The solution should be clear.
-
Triggering: Add 900 µL of PBS (pH 7.4).
-
Observation: The solution may turn turbid initially.
-
-
Heating/Cooling: Heat the mixture to 80°C until clear (dissolution of aggregates).
-
Gelation: Allow the solution to cool undisturbed to room temperature (25°C).
-
Assessment: After 30 minutes, invert the vial.
-
Pass: Solid gel remains at the bottom.
-
Fail: Liquid flows or precipitates form (indicates incorrect pH or concentration).
-
Section 4: Workflow Visualization
The following diagram details the experimental workflow from synthesis to cytotoxic evaluation.
Figure 2: Experimental workflow for synthesizing and validating Cbz-D-amino acid therapeutics.
Section 5: References[3][4][5][6][7][8][9]
-
Antimicrobial activity of self-assembled structures formed by protected amino acids. Source: ChemRxiv (2023). URL:[Link] Significance: Establishes that Cbz-protected single amino acids (SAAs) possess intrinsic antibacterial activity and can reverse antibiotic resistance.[2]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Source: Pharmaceutics (PMC/NIH) (2018). URL:[Link] Significance: Provides the foundational comparison between L- and D-amino acid hydrogels, highlighting the stability advantages of the D-isomers.
-
Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Source: Frontiers in Chemistry (2021).[3] URL:[Link] Significance: Reviews the structural mechanisms of aromatic-capped dipeptide hydrogels, including Cbz derivatives.
-
Cbz-Protected Amino Groups: Protection and Deprotection Protocols. Source: Organic Chemistry Portal. URL:[Link] Significance:[4] Authoritative source for the chemical synthesis protocols and stability data of the Cbz group.
-
New Supramolecular Hydrogels Based on Diastereomeric Dehydrotripeptide Mixtures. Source: Gels (MDPI) (2024). URL:[Link] Significance:[5][1][6][4][7][8][9][3][10][11][12][13] Demonstrates the use of Cbz-capped peptides in forming hydrogels with exceptional elasticity and self-healing properties.[8]
Sources
- 1. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Frontiers | Rational Design of Peptide-based Smart Hydrogels for Therapeutic Applications [frontiersin.org]
- 4. Synthesis of Cbz-Protected Ketomethylene Dipeptide Isosteres | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. mdpi.com [mdpi.com]
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Literature review on 3-(Cbz-amino)-D-alanine methyl ester HCl applications
An In-Depth Technical Guide to the Applications of 3-(Cbz-amino)-D-alanine Methyl Ester HCl
Introduction: A Versatile Chiral Building Block in Modern Synthesis
3-(Cbz-amino)-D-alanine methyl ester hydrochloride is a specialized amino acid derivative that serves as a cornerstone in various fields of synthetic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its structure combines three key features that make it a uniquely valuable tool for researchers: a D-chiral center, a carbobenzyloxy (Cbz) protecting group on the amine, and a methyl ester protecting the carboxylic acid. This strategic combination allows for precise, stereocontrolled incorporation of a non-natural D-alanine moiety into larger molecules, opening avenues for creating novel therapeutic agents and research compounds.
The significance of this molecule lies in its ability to confer specific properties to the target compound. The D-alanine configuration is crucial for developing peptides with enhanced stability against enzymatic degradation, a common hurdle in drug development. The Cbz and methyl ester groups provide orthogonal protection, enabling chemists to selectively unmask reactive sites and build complex molecular architectures in a controlled, stepwise manner. This guide provides an in-depth exploration of the core applications of 3-(Cbz-amino)-D-alanine methyl ester HCl, detailing the underlying chemical principles, providing field-proven experimental protocols, and illustrating the logical workflows involved in its use.
Core Concepts: The Trifecta of Synthetic Utility
The power of 3-(Cbz-amino)-D-alanine methyl ester HCl as a synthetic intermediate stems from the interplay of its three main components: the D-chiral center, the Cbz protecting group, and the methyl ester.
-
The D-Alanine Core : Unlike the proteinogenic L-amino acids found in most natural proteins, D-alanine is a non-natural stereoisomer. Its incorporation into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic natural peptides but possess enhanced therapeutic properties.[1][2] Peptides containing D-amino acids are often resistant to cleavage by proteases, leading to longer biological half-lives. Furthermore, D-alanine is a critical component of the peptidoglycan cell walls in many bacteria, making its derivatives valuable for developing novel antibiotics or studying bacterial biosynthesis.[3]
-
The Carbobenzyloxy (Cbz) Protecting Group : Introduced by Bergmann and Zervas, the Cbz group is a classic and robust protecting group for amines.[3] It is stable under a wide range of reaction conditions, including those used for peptide coupling and ester saponification.[4] Its primary advantage is its clean and efficient removal via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), which yields the free amine, toluene, and carbon dioxide as the only byproducts, simplifying purification.[3] This method is orthogonal to many other protecting groups used in complex syntheses.
-
The Methyl Ester : The methyl ester protects the carboxylic acid functionality, preventing the molecule from polymerizing with itself during reactions involving the amine group.[5][6] It is stable during peptide coupling reactions and can be selectively cleaved, typically by saponification with a base like NaOH or LiOH, to reveal the free carboxylic acid for subsequent coupling steps.
Caption: Key functional components of the title compound.
Application 1: Synthesis of Peptides and Peptidomimetics
The most prominent application of 3-(Cbz-amino)-D-alanine methyl ester HCl is as a building block for the solid-phase or solution-phase synthesis of peptides containing D-alanine.[7][] This allows for the creation of peptides with enhanced stability and novel biological activities.
The general workflow for incorporating this building block into a dipeptide involves activating the carboxyl group of a different N-protected amino acid and coupling it with the free amine of D-alanine methyl ester.
Caption: General workflow for dipeptide synthesis.
Detailed Experimental Protocol: Synthesis of Boc-L-Phe-D-Ala-OMe
This protocol describes a standard solution-phase peptide coupling using EDCI and HOBt as coupling agents.
Materials:
-
3-(Cbz-amino)-D-alanine methyl ester HCl
-
Boc-L-Phenylalanine (Boc-L-Phe-OH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amine: Dissolve 3-(Cbz-amino)-D-alanine methyl ester HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir the mixture at 0 °C for 20 minutes to generate the free amine in situ.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-L-Phe-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0 °C.
-
Coupling Reaction: Add EDCI (1.1 eq) to the Boc-L-Phe-OH solution and stir for 5 minutes. Transfer this activated solution to the flask containing the free amine of D-alanine methyl ester.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by silica gel column chromatography to yield the pure product.
Application 2: A Chiral Precursor for β-Lactam Synthesis
Beyond peptides, the defined stereochemistry of 3-(Cbz-amino)-D-alanine methyl ester HCl makes it an invaluable chiral building block for asymmetric synthesis.[7][] A key application is in the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many antibiotics. The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful method for constructing the β-lactam ring.[10][11][12]
The D-alanine derivative can be strategically transformed into a chiral imine, which can then react with a ketene to produce a chiral β-lactam with predictable stereochemistry.
Hypothetical Synthetic Workflow: Chiral β-Lactam Synthesis
This workflow outlines how the title compound can be logically used to generate a chiral β-lactam.
-
Imine Formation: The amine of the D-alanine derivative (after neutralization) is condensed with an aldehyde (e.g., p-anisaldehyde) to form a chiral imine. The Cbz group remains intact.
-
Ketene Generation: In a separate pot, a suitable acyl chloride (e.g., acetoxyacetyl chloride) is treated with a non-nucleophilic base like triethylamine (TEA) to generate a ketene in situ.
-
Staudinger Cycloaddition: The chiral imine is reacted with the in-situ generated ketene. The cycloaddition proceeds to form the four-membered β-lactam ring. The stereochemistry of the D-alanine starting material directs the stereochemical outcome of the final product.
-
Deprotection/Modification: Subsequent steps can involve the removal of the Cbz and ester protecting groups to yield the final target molecule.
Caption: Logical workflow for β-Lactam synthesis.
Data Summary and Reagent Comparison
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 934587-44-7 | [13] |
| Molecular Formula | C₁₂H₁₇ClN₂O₄ | - |
| Molecular Weight | 288.73 g/mol | - |
| Appearance | White to off-white powder | [7] |
| Purity | ≥ 98% | [7] |
| Storage | 0 - 8 °C | [7] |
Comparison of Common Peptide Coupling Reagents
| Reagent System | Advantages | Disadvantages |
| DCC / HOBt | Inexpensive, effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration; potential for racemization.[14] |
| EDCI / HOBt | Water-soluble carbodiimide; urea byproduct is water-soluble and easily removed by aqueous extraction.[14] | More expensive than DCC; HOBt is an explosive hazard under certain conditions. |
| HATU / DIPEA | Fast reaction rates, low racemization, high yields. | Expensive; requires careful handling. |
| T3P® | High reactivity; byproducts are water-soluble. | Can be corrosive. |
Conclusion
3-(Cbz-amino)-D-alanine methyl ester HCl is more than a simple amino acid derivative; it is a precision tool for molecular engineering. Its well-defined stereochemistry and orthogonal protecting groups provide chemists with reliable control over synthetic outcomes. Whether the goal is to create protease-resistant therapeutic peptides or to serve as a chiral scaffold for complex small molecules like β-lactams, this compound offers a robust and versatile starting point. The methodologies and workflows presented in this guide highlight its central role in modern medicinal chemistry and drug discovery, underscoring its importance for researchers and scientists dedicated to creating the next generation of bioactive molecules.
References
- Novel and Recent Synthesis and Applications of β-Lactams - PMC. (n.d.).
- D-Alanine methyl ester hydrochloride - Chem-Impex. (n.d.).
- 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride. (n.d.). MedChemExpress.
- A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (n.d.).
- Synthesis of β-Lactams - Encyclopedia.pub. (2020, June 7).
- β-Lactam synthesis - Organic Chemistry Portal. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Process for the synthesis of peptides. (n.d.). Google Patents.
- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI.
- Preparation of Cbz protected 3-aminomethyl β-lactams. (n.d.). ResearchGate.
- 3-(Cbz-amino)-D-alanine methyl ester HCl | Next Peptide. (n.d.).
- benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (n.d.).
- Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride - Benchchem. (n.d.).
- D-Alanine methyl ester hydrochloride - (CAS 14316-06-4) - BOC Sciences Amino Acid. (n.d.).
- A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. (2025, October 16).
- What is the application of L-Alanine methyl ester hydrochloride in organic synthesis? - FAQ. (2023, September 20).
- D-Alanine methyl ester hydrochloride - nordmann.global. (n.d.).
- Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents. (n.d.).
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine) - Benchchem. (n.d.).
- Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem. (n.d.).
- Role of peptidomimetics for new drug discovery - ResearchGate. (2020, November 2).
- Peptidomimetic Library | ChemDiv. (n.d.).
- Precision Chiral Building Block Synthesis - BOC Sciences. (n.d.).
- Role of peptidomimetics for new drug discovery - World Journal of Advanced Research and Reviews. (2022, November 2).
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- 2. chemdiv.com [chemdiv.com]
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- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. 934587-44-7 | 3-(Cbz-amino)-D-alanine methyl ester HCl | Next Peptide [nextpeptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for the Efficient Coupling of 3-(Cbz-amino)-D-alanine methyl ester HCl in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These unique building blocks offer a powerful strategy to enhance proteolytic stability, modulate biological activity, and introduce novel functionalities into peptide-based molecules.[1] Among these, D-amino acids are of particular interest for their ability to confer resistance to enzymatic degradation, thereby extending the in vivo half-life of therapeutic peptides.[2] This application note provides a comprehensive, field-proven protocol for the successful incorporation of 3-(Cbz-amino)-D-alanine methyl ester hydrochloride, a valuable building block for creating peptides with enhanced therapeutic potential.
This guide is designed for researchers, scientists, and drug development professionals familiar with solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of coupling this specific amino acid derivative, including the in situ neutralization of the hydrochloride salt, selection of optimal coupling reagents, and methods for monitoring reaction completion to ensure the synthesis of high-quality peptides.
Understanding the Building Block: 3-(Cbz-amino)-D-alanine methyl ester HCl
3-(Cbz-amino)-D-alanine methyl ester HCl is a derivative of D-alanine featuring a benzyloxycarbonyl (Cbz) protecting group on the beta-amino group and a methyl ester protecting the C-terminus. The hydrochloride salt form enhances its stability and handling as a solid.[1] The presence of the Cbz group provides orthogonality in many peptide synthesis strategies, as it is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc removal.[3]
The key challenge in coupling this amino acid lies in the potential for steric hindrance due to the Cbz-protected side chain. Therefore, the choice of coupling reagents and reaction conditions is critical to achieving high coupling efficiency and avoiding the formation of deletion sequences.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3-(Cbz-amino)-D-alanine methyl ester HCl | Various | Peptide synthesis grade |
| Fmoc-protected amino acids | Various | Peptide synthesis grade |
| Rink Amide Resin (or other suitable resin) | Various | 100-200 mesh, ~0.5 mmol/g loading |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous, peptide synthesis grade |
| HATU | Various | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |
| Piperidine | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Various | ACS grade or higher |
| Acetic Anhydride | Various | Reagent grade |
| Ninhydrin Test Kit | Various | For SPPS monitoring |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Diethyl ether (cold) | Various | ACS grade or higher |
Experimental Protocols
This protocol outlines the manual coupling of 3-(Cbz-amino)-D-alanine methyl ester HCl using the widely adopted Fmoc/tBu strategy. Two effective coupling methods, DIC/HOBt and HATU, are presented.
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[4]
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[5]
Coupling of 3-(Cbz-amino)-D-alanine methyl ester HCl
The hydrochloride salt of the amino acid must be neutralized in situ to liberate the free amine for the coupling reaction.[1] This is achieved by the addition of a non-nucleophilic base, typically DIPEA.
Method A: DIC/HOBt Coupling
This is a cost-effective and reliable method, though it may require longer reaction times for sterically hindered amino acids.[6]
-
Pre-activation and Neutralization:
-
In a separate vial, dissolve 3 equivalents of 3-(Cbz-amino)-D-alanine methyl ester HCl and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the solution to neutralize the hydrochloride salt and facilitate the reaction.
-
Add 3 equivalents of DIC to the mixture.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary for this sterically demanding amino acid.[1]
-
-
Monitoring and Washing:
-
Perform a ninhydrin (Kaiser) test to monitor the reaction progress. A yellow to colorless result indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.[7]
-
Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Method B: HATU Coupling
HATU is a highly efficient coupling reagent, particularly effective for sterically hindered amino acids, and can significantly reduce coupling times.[8]
-
Activation and Neutralization:
-
In a separate vial, dissolve 3 equivalents of 3-(Cbz-amino)-D-alanine methyl ester HCl and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to confirm complete coupling.
-
Wash the resin as described in Method A.
-
Capping (Optional but Recommended)
To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed.[7]
-
Treat the resin with a solution of acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DMF.
Subsequent Amino Acid Couplings
Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the desired peptide sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The Cbz group on the 3-amino-D-alanine residue will remain intact under standard TFA cleavage conditions.[9]
-
Wash the final peptidyl-resin with DCM (3x) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Visualization of the Workflow and Chemistry
To better illustrate the process, the following diagrams outline the key chemical transformations and the overall experimental workflow.
Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Carbodiimide (DIC/HOBt) activation mechanism in SPPS.
Troubleshooting and Key Considerations
-
Incomplete Coupling: As indicated by a positive ninhydrin test, this is the most common issue.
-
Steric Hindrance: The Cbz group on the side chain can sterically hinder the coupling reaction.
-
Solution: Using a more powerful coupling reagent such as HATU can overcome this issue. Allowing for longer reaction times with DIC/HOBt is also a viable strategy.
-
-
Aggregation: As the peptide chain elongates, it can sometimes aggregate, leading to poor coupling efficiency.
-
Solution: Using solvents known to disrupt aggregation, such as a mixture of DCM/DMF/NMP, can be beneficial. Incorporating "magic mixture" solvents or chaotropic salts may also improve results.[1]
-
-
Quality of Reagents: The purity of solvents and reagents is paramount for successful SPPS.
-
Solution: Always use fresh, high-purity, amine-free DMF. Ensure that coupling reagents have not degraded.
-
Conclusion
The successful incorporation of 3-(Cbz-amino)-D-alanine methyl ester HCl into a peptide sequence via SPPS is readily achievable with careful attention to the protocol. The key steps of in situ neutralization of the hydrochloride salt and the selection of an appropriate coupling strategy are critical for high-yield synthesis. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently utilize this valuable building block to advance their peptide-based research and development efforts.
References
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed. (URL: [Link])
-
Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020). (URL: [Link])
-
Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14011-14014. (URL: [Link])
-
SPPS Tips For Success Handout - Mesa Labs. (URL: [Link])
-
SYNTHESIS NOTES - Aapptec Peptides. (URL: [Link])
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
-
Experimental procedures Solid phase peptide synthesis (SPPS) - The Royal Society of Chemistry. (URL: [Link])
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023). (URL: [Link])
-
What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work? | ResearchGate. (2017). (URL: [Link])
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022). (URL: [Link])
-
Methods and protocols of modern solid phase peptide synthesis. (2014). (URL: [Link])
-
Are double couplings in SPPS interesting for purity of short peptides? - ResearchGate. (2015). (URL: [Link])
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (URL: [Link])
-
Solid-Phase Peptide Synthesis (SPPS) Technology - CD Formulation. (URL: [Link])
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Methods for Modifying the Methyl Ester Group of 3-(Cbz-amino)-D-alanine
An in-depth guide to chemical derivatization strategies for a key building block in peptide and pharmaceutical synthesis.
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the principal chemical transformations of the methyl ester group of N-Carbobenzyloxy-D-alanine methyl ester (Cbz-D-Ala-OMe). The modification of this C-terminal functional group is a critical step in the synthesis of complex peptides, peptidomimetics, and chiral drug intermediates.
The N-Cbz (or Z) group is a foundational amine protecting group in peptide synthesis, valued for its stability under various conditions and its clean removal via catalytic hydrogenolysis.[1] This guide focuses on the strategic conversion of the methyl ester—itself a carboxyl protecting group—into other key functional moieties: the free carboxylic acid, the primary alcohol, and various amides. Each section details the scientific rationale behind the chosen methodology, provides field-tested, step-by-step protocols, and explains the critical parameters that ensure high yield and stereochemical fidelity.
Section 1: Saponification (Hydrolysis) to N-Cbz-D-alanine
The conversion of the methyl ester to a free carboxylic acid is arguably the most common and critical modification. This step "unmasks" the carboxyl group, making it available for subsequent amide bond formation via peptide coupling reactions.
Scientific Rationale
Saponification is a base-catalyzed hydrolysis of an ester. For sensitive substrates like N-protected amino acids, careful selection of the base and reaction conditions is paramount to prevent side reactions, most notably racemization of the α-carbon.[2] Lithium hydroxide (LiOH) is often the base of choice in a mixed aqueous-organic solvent system (e.g., THF/water or dioxane/water). This combination provides excellent solubility for the substrate while allowing the reaction to proceed at low temperatures (0 °C to room temperature), which significantly suppresses the risk of epimerization.[3] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid.
Experimental Protocol: Saponification of Cbz-D-Ala-OMe
-
Dissolution: Dissolve Cbz-D-Ala-OMe (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water to a final concentration of approximately 0.2 M. Transfer the solution to a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.
-
Base Addition: Prepare a 1 M aqueous solution of lithium hydroxide (LiOH). Add the LiOH solution (1.2 eq) dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase), checking for the disappearance of the starting ester spot.
-
Quenching and Acidification: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add 1 N hydrochloric acid (HCl) to acidify the solution to a pH of ~2. This will protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-D-alanine as a white solid. The product is often pure enough for subsequent steps without further purification.
Data Summary: Saponification Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Mild conditions, minimizes racemization compared to NaOH or KOH.[3] |
| Solvent | THF/H₂O or Dioxane/H₂O | Ensures solubility of both substrate and reagent. |
| Temperature | 0 °C to Room Temperature | Minimizes risk of epimerization and other side reactions.[2] |
| Equivalents of Base | 1.1 - 1.5 eq | A slight excess ensures complete reaction. |
| Typical Yield | >95% | This is a high-yielding and clean transformation. |
Workflow Visualization
Section 2: Reduction to N-Cbz-D-alaninol
The reduction of the methyl ester to a primary alcohol yields N-Cbz-D-alaninol, a valuable chiral building block for synthesizing β-amino alcohols and other pharmacologically relevant structures.
Scientific Rationale
Ester reduction requires a more powerful hydride reagent than the sodium borohydride (NaBH₄) typically used for ketones and aldehydes. While lithium aluminum hydride (LiAlH₄) is a potent option, it can sometimes cleave the Cbz protecting group.[4] A more selective and safer choice is lithium borohydride (LiBH₄).[5] It is strong enough to reduce esters to alcohols but is generally compatible with the Cbz group.[6] The reaction is typically performed in an anhydrous ethereal solvent like THF. The enhanced reactivity of LiBH₄ compared to NaBH₄ is attributed to the polarization of the ester carbonyl by the smaller, more Lewis-acidic lithium cation, facilitating hydride attack.[5]
Experimental Protocol: Reduction of Cbz-D-Ala-OMe
-
Setup: Assemble an oven-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stir bar and a dropping funnel.
-
Dissolution: Dissolve Cbz-D-Ala-OMe (1.0 eq) in anhydrous THF to a concentration of 0.2-0.3 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. In a separate flask, dissolve lithium borohydride (LiBH₄, 2.0 eq) in anhydrous THF and transfer it to the dropping funnel. Add the LiBH₄ solution dropwise to the ester solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor for completion by TLC.
-
Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) or 1 N HCl dropwise until gas evolution ceases.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield pure N-Cbz-D-alaninol.
Data Summary: Reduction Parameters
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Lithium Borohydride (LiBH₄) | Stronger than NaBH₄ for ester reduction; more selective and safer than LiAlH₄, preserving the Cbz group.[5][6] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are required for LiBH₄ stability and reactivity.[4] |
| Temperature | 0 °C to Room Temperature | Controlled addition at 0 °C for safety, followed by reaction at RT for completion. |
| Equivalents of Reagent | 2.0 - 3.0 eq | An excess is needed to ensure full conversion of the ester. |
| Typical Yield | 85-95% | Generally a high-yielding reaction after purification.[7] |
Workflow Visualization
Section 3: Conversion to N-Cbz-D-alaninamide Derivatives
The formation of an amide bond from the methyl ester is fundamental to peptide synthesis and the creation of a vast array of bioactive molecules. The most robust and widely practiced method involves a two-step sequence: saponification to the carboxylic acid followed by an amide coupling reaction.
Scientific Rationale
Direct conversion of a methyl ester to an amide (aminolysis) is possible but often requires harsh conditions (e.g., high temperatures) and is generally inefficient. A superior strategy is to first hydrolyze the ester to the free carboxylic acid (as detailed in Section 1).[8] This N-Cbz-D-alanine can then be "activated" using a specialized coupling reagent, which converts the hydroxyl of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine component.[9]
A vast array of coupling reagents exists, broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[9][10] The use of additives like 1-Hydroxybenzotriazole (HOBt) with carbodiimides is a classic strategy to form an active ester intermediate, which increases coupling efficiency and, crucially, suppresses racemization.[8]
Experimental Protocol: Two-Step Amidation via Peptide Coupling
Step 1: Saponification
-
Prepare N-Cbz-D-alanine from Cbz-D-Ala-OMe as described in the Section 1 Protocol .
Step 2: Amide Coupling (EDC/HOBt Example)
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Cbz-D-alanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Amine Addition: Add the desired amine component (e.g., Benzylamine, 1.1 eq). If the amine is a hydrochloride salt (like an amino acid ester), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to liberate the free amine.
-
Activation: Cool the mixture to 0 °C in an ice-water bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours (overnight).
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-Cbz-D-alaninamide derivative.
Data Summary: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC[11] | Cost-effective, widely used. | Can cause racemization without additives (HOBt); DCC produces an insoluble urea byproduct.[9] |
| Phosphonium Salts | BOP, PyBOP[10] | High efficiency, low racemization. | Byproducts can be toxic (BOP); more expensive than carbodiimides.[9] |
| Aminium/Uronium | HBTU, TBTU, HATU | Very fast and efficient, low racemization risk, suitable for hindered couplings.[10] | Can cause guanidinylation of the free amine if used in excess. |
Workflow Visualization
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- International Journal of Pharmaceutical Sciences and Research. (2011).
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ChemicalBook. N-Cbz-D-Alanine synthesis.
- BOC Sciences. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. PubMed.
- Aapptec.
- Aapptec Peptides. Coupling Reagents.
- Wikipedia. Peptide synthesis.
- BenchChem. An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
- DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.
- quimicaorganica.org. Peptide Synthesis - Group Protection.
- Wikipedia. Lithium borohydride.
- Albericio, F., et al. (2001). Amino Acid-Protecting Groups.
- Google Patents.
- Google Patents. Preparation method for benzyloxycarbonyl alanyl alanine.
- Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
- Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols.
- Reddit. Selective reduction of ester with Cbz amine.
- PMC.
- Guidechem. What is the synthesis process of N-Boc-D-alaninol?.
- Andrew G Myers Research Group. Chem 115 - Reducing Agents.
- Organic Syntheses. Procedure for the reduction of amino acids.
- Smolecule. Buy Cbz-L-alaninol.
- Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
- FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines.
- Science of Synthesis. Carboxy Group Protection.
- Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing.
- Advanced ChemBlocks. N-Cbz-DL-alanine (N-methoxy-N-methyl)-amide.
- Sigma-Aldrich. N-Cbz-DL-alanine amide.
- Google Patents.
- CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
- WIPO Patentscope. METHOD OF SYNTHESIZING 3-HALO-D-ALANINE METHYL ESTER OR ACID SALT THEREOF.
- Guidechem. N-Cbz-D-Alanine WIKI.
- RSC Publishing. A practical one-pot synthesis of dehydroalanine esters.
- ResearchGate. Saponification of esters of chiralα-amino acids anchored through their amine function on solid support.
- gsrs. ALANINAMIDE, D-.
- PubChem. N-Cbz-d-alanine.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Purification of Cbz-D-alanine methyl ester
Welcome to the technical support center for Cbz-D-alanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical identity of the target compound? Is it an HCl salt?
This is a critical point of clarification. The name "Cbz-protected D-alanine methyl ester HCl" typically arises from the synthesis, where D-alanine methyl ester hydrochloride is used as a starting material.[1] The final, Cbz-protected product is a neutral molecule, N-(Benzyloxycarbonyl)-D-alanine methyl ester. The HCl is neutralized by a base during the reaction. Therefore, the goal of purification is to isolate the neutral Cbz-D-alanine methyl ester, not its hydrochloride salt.
Q2: Why is the purity of Cbz-D-alanine methyl ester so critical?
Cbz-D-alanine methyl ester is a key building block in peptide synthesis, particularly for creating peptides containing D-amino acids.[2] D-alanine is a crucial component of bacterial cell walls, making these building blocks valuable for developing novel antibiotics or studying bacterial biosynthesis.[2] Purity is paramount because any contaminants, such as unreacted starting materials or byproducts from coupling agents, can lead to undesired side reactions, sequence errors in the final peptide, and complicated purification challenges at later stages.
Q3: What are the primary methods for purifying crude Cbz-D-alanine methyl ester?
The two most effective and widely used methods for purifying this compound are:
-
Recrystallization: This is often the preferred method if the crude product is a solid and the impurities have different solubility profiles. It is efficient, scalable, and can yield highly pure crystalline material.[2]
-
Silica Gel Column Chromatography: This technique is indispensable when dealing with oily products or when impurities have polarities very similar to the desired compound, making separation by recrystallization difficult.[3]
Q4: What are the most common impurities I should anticipate?
Understanding potential impurities is the first step in designing an effective purification strategy.
| Impurity Type | Specific Example | Origin | Rationale for Removal | Recommended Primary Removal Method |
| Starting Materials | Unreacted Cbz-D-alanine | Incomplete reaction | Acidic; can complicate subsequent coupling steps. | Aqueous wash with dilute base (e.g., 5% NaHCO₃).[3] |
| Unreacted D-alanine methyl ester | Incomplete reaction | Basic (as free amine); can self-condense or cause side reactions. | Aqueous wash with dilute acid (e.g., 10% citric acid).[4] | |
| Coupling Reagents | Dicyclohexylurea (DCU) | Byproduct of DCC coupling | Sparingly soluble in most organic solvents; notoriously difficult to remove from the final product.[5] | Filtration of the crude reaction mixture before workup. |
| 1-Hydroxybenzotriazole (HOBt) | Peptide coupling additive | Can be difficult to remove if not properly washed. | Aqueous washes.[3] | |
| Protecting Group | Benzyl Alcohol | From decomposition of benzyl chloroformate | Can be carried through the process. | Volatile; removal under high vacuum. |
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification process.
Caption: Decision workflow for choosing a purification method.
Q5: My product is a persistent oil and refuses to crystallize. What should I do?
Causality: The presence of residual solvents or impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization. The Cbz group itself can sometimes yield oils that are slow to solidify.[2]
Solutions:
-
Ensure Absolute Dryness: Co-evaporate the crude product with a dry, high-boiling solvent like toluene to azeotropically remove residual water and low-boiling solvents. Dry thoroughly under high vacuum.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution.
-
-
Solvent Optimization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexanes, petroleum ether) until turbidity persists. Allow the solution to stand, undisturbed, at a low temperature (4 °C or -20 °C).
Q6: I used DCC as a coupling agent and now I have a white solid impurity that I can't get rid of. How do I remove it?
Causality: You are almost certainly dealing with dicyclohexylurea (DCU), the byproduct of DCC. DCU is notoriously difficult to remove because it is poorly soluble in most common organic solvents, but soluble enough to co-precipitate with your product.[5]
Solutions:
-
Pre-Workup Filtration: The best way to remove DCU is to filter the entire reaction mixture before the aqueous workup. DCU is often less soluble in the reaction solvent (e.g., dichloromethane) than the desired product. Filter the mixture and wash the solid DCU with a small amount of cold reaction solvent.[6]
-
Alternative Coupling Agents: For future syntheses, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and is easily removed during the aqueous workup.[5]
-
Chromatography: If DCU persists, column chromatography is often the only remaining option, though it can be challenging due to the similar polarity of DCU and the product.
Q7: My yield is very low after recrystallization. Where did my product go?
Causality: Product loss during recrystallization is common and usually stems from using too much solvent or cooling the solution too quickly.
Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every excess drop will keep some of your product dissolved in the mother liquor.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Concentrate it and attempt a second recrystallization or purify it by column chromatography to recover more product.
Experimental Protocols: A Practical Guide
A proper aqueous workup is essential before attempting recrystallization or chromatography. It removes the majority of water-soluble and acid/base-labile impurities.
Caption: General purification workflow from crude product to pure compound.
Protocol 1: Standard Aqueous Workup
Rationale: This procedure is designed to systematically remove acidic, basic, and water-soluble impurities from the organic layer containing your product.
-
Dilution: Dilute the final reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash (Optional): Wash the organic layer with 10% aqueous citric acid or 1N HCl.[4] This step removes unreacted amines and basic impurities. Use with caution if your molecule has acid-labile groups.
-
Base Wash: Wash the organic layer with 5% aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by one more wash.[3] This removes unreacted carboxylic acids (like Cbz-D-alanine) and acidic catalysts.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization from a Two-Solvent System
Rationale: This method leverages the principle that the desired compound is soluble in a "good" solvent when hot, but insoluble when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Solvent Selection: Choose a solvent pair where the product is soluble in solvent 'A' (e.g., ethyl acetate) and insoluble in solvent 'B' (e.g., hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent 'A' dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Precipitation: While the solution is still warm, add solvent 'B' dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of solvent 'A' to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent 'B'.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: Flash Column Chromatography
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution by a mobile phase (solvent). It is ideal for separating compounds with close polarities.[7]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent (e.g., transitioning from 95:5 to 80:20 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Suggested Solvent Systems for Chromatography
| Solvent System | Ratio Range (v/v) | Notes |
| Ethyl Acetate / Hexanes | 10:90 -> 50:50 | A standard, effective system for moderately polar compounds. |
| Chloroform / Acetone[3] | 100:0 -> 90:10 | Good for resolving compounds that are not well-separated by ethyl acetate/hexanes. |
| Chloroform / Methanol[7] | 100:0 -> 95:5 | The addition of methanol provides high polarity for eluting more polar compounds. Use sparingly. |
References
-
PrepChem.com. Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. Available from: [Link]
- Google Patents. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
Organic Syntheses. (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. Available from: [Link]
-
Organic Syntheses. Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]
-
Supporting Information. Synthesis of Cbz-L-valyl-L-alanine methyl ester. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Cbz-protected amines. Available from: [Link]
-
ResearchGate. Compound stability under different pH conditions. Available from: [Link]
-
Veeprho. Alanine Impurities and Related Compound. Available from: [Link]
-
PMC. l-Alanine methyl ester hydrochloride monohydrate. Available from: [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link]
-
ResearchGate. How to purify esterefication product?. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Chiral Purity in 3-(Cbz-amino)-D-alanine Methyl Ester HCl
This guide provides an in-depth technical comparison of modern analytical methodologies for the validation of chiral purity in 3-(Cbz-amino)-D-alanine methyl ester hydrochloride. As a critical starting material in the synthesis of therapeutic peptides and complex pharmaceuticals, ensuring the enantiomeric purity of this D-amino acid derivative is paramount to controlling the stereochemistry of the final active pharmaceutical ingredient (API). The presence of the undesired L-enantiomer is treated as a process-related impurity and must be rigorously controlled and quantified to meet stringent regulatory standards.
This document moves beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and contextualize the role of spectroscopic methods like Nuclear Magnetic Resonance (NMR).
The Analytical Imperative: Why Chiral Purity Matters
The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. For a precursor like 3-(Cbz-amino)-D-alanine methyl ester HCl, the incorporation of even trace amounts of its L-enantiomer can lead to the formation of diastereomeric impurities in the final peptide or drug substance. Such impurities can have drastically different pharmacological, toxicological, or pharmacokinetic profiles. Therefore, a validated, sensitive, and specific analytical method is not merely a quality control check; it is a foundational component of a robust drug development program, ensuring product safety and efficacy. The undesired enantiomer must be treated as an impurity, with regulatory bodies requiring its identification, reporting, and safety qualification.[1]
Core Methodologies: A Head-to-Head Comparison
The primary challenge in chiral analysis is that enantiomers possess identical physical and chemical properties in an achiral environment. Separation necessitates the creation of a transient diastereomeric interaction, which is most effectively achieved using a chiral stationary phase (CSP) in a chromatographic system.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established workhorse for enantiomeric purity determination in the pharmaceutical industry.[2] Its versatility stems from a wide array of available CSPs and mobile phase modes. For N-protected amino acid esters, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[3][4]
-
Mechanism & Rationale: These CSPs contain chiral cavities and functional groups that engage in differential, non-covalent interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the two enantiomers. The Cbz protecting group on the analyte provides a key site for π-π interactions, enhancing chiral recognition. The choice between normal-phase, reversed-phase, or polar organic modes is critical; for a moderately polar compound like the target analyte, normal-phase or polar organic modes often yield superior selectivity.[5]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations.[6][7] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier (like methanol or ethanol).[8][9]
-
Mechanism & Rationale: The separation principles are similar to normal-phase HPLC, relying on the same types of CSPs.[2] The key advantage of SFC lies in the properties of the supercritical fluid mobile phase: low viscosity and high diffusivity. This allows for significantly faster flow rates without generating excessive backpressure, leading to high-throughput analysis and reduced run times.[7][10] The reduction in organic solvent usage also lowers operational costs and environmental impact.[8]
Spectroscopic Approaches: Nuclear Magnetic Resonance (NMR)
While chromatography is the gold standard for quantification, NMR spectroscopy offers a valuable, albeit less sensitive, method for determining enantiomeric excess (ee).[11] This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by observing them in the presence of a chiral solvating agent, which induces diastereomeric environments.[12][13][14]
-
Limitations for Purity Validation: The primary drawback of NMR for this application is its limited sensitivity. Quantifying an enantiomeric impurity at the levels required by pharmaceutical regulations (often ≤0.15%) is challenging.[3][15] Therefore, NMR is better suited for confirming the identity and approximate ee of bulk material rather than for trace impurity validation.
Quantitative Performance Comparison
The choice of analytical technique is driven by a balance of performance, speed, and operational efficiency. The following table summarizes a typical performance comparison for the analysis of 3-(Cbz-amino)-D-alanine methyl ester HCl.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | NMR with Chiral Auxiliaries |
| Typical Run Time | 15–30 minutes | 2–8 minutes | 5–15 minutes (per sample) |
| Resolution (Rs) | Excellent (>2.0 achievable) | Excellent (>2.0 achievable) | N/A (based on signal separation) |
| Sensitivity (LOD) | High (typically <0.05%) | High (typically <0.05%) | Low (typically >1-5%) |
| Solvent Consumption | High (e.g., Hexane/Ethanol) | Low (Primarily CO₂, minimal organic modifier) | Very Low (deuterated solvent) |
| Throughput | Moderate | High | Low to Moderate |
| Primary Application | Gold standard for purity validation, quality control, and stability testing. | High-throughput screening, preparative separation, and routine QC. | Structural confirmation and bulk ee determination. |
Experimental Protocols and Validation Framework
A robust analytical method is underpinned by a rigorous validation protocol that demonstrates its suitability for the intended purpose. This process follows guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[1][16]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a comprehensive method validation program, ensuring that all critical performance characteristics are systematically evaluated.
Caption: Logical workflow for chiral method development and validation.
Protocol 1: Chiral HPLC-UV Method
This protocol describes a self-validating system for determining the enantiomeric purity of 3-(Cbz-amino)-D-alanine methyl ester HCl.
1. Instrumentation and Materials:
-
HPLC system with UV detector (e.g., Waters Alliance e2695 with 2998 PDA Detector).[17]
-
Chiral Stationary Phase: CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) column, 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: n-Hexane / Ethanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Test Solution: Accurately weigh and dissolve the 3-(Cbz-amino)-D-alanine methyl ester HCl sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Reference Solution (for SST): Prepare a solution of the corresponding racemate at 1.0 mg/mL in the mobile phase. Alternatively, spike the Test Solution with a small amount of the L-enantiomer to achieve a concentration of approximately 0.15%.
3. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Reference Solution.
-
The system is deemed suitable for use if the following criteria are met[1][18][19]:
-
Resolution (Rs): The resolution between the D- and L-enantiomer peaks must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the D-enantiomer peak should be ≤ 1.5.
-
Repeatability: The relative standard deviation (%RSD) of the peak area for the D-enantiomer must be ≤ 2.0%.
-
4. Analysis and Calculation:
-
Inject the Test Solution.
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times from the SST run.
-
Calculate the percentage of the L-enantiomer using the area percent formula: % L-enantiomer = (Area of L-peak / (Area of D-peak + Area of L-peak)) x 100
Protocol 2: Chiral SFC-UV Method
This protocol offers a high-throughput alternative to the HPLC method.
1. Instrumentation and Materials:
-
SFC system with UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Same as HPLC method (CHIRALPAK® IC, 250 x 4.6 mm, 5 µm). Polysaccharide-based CSPs are highly effective in both LC and SFC modes.[2]
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15 v/v).
-
Flow Rate: 3.0 mL/min.[9]
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Prepare Test and Reference Solutions as described in the HPLC protocol, using Methanol as the diluent.
3. System Suitability Testing (SST):
-
Perform five replicate injections of the Reference Solution.
-
Apply the same SST criteria as the HPLC method (Rs ≥ 2.0, T ≤ 1.5, %RSD ≤ 2.0%).
4. Analysis and Calculation:
-
Inject the Test Solution and calculate the percentage of the L-enantiomer using the area percent formula as described previously.
Visualizing the Experimental Workflow
The following diagram outlines the step-by-step experimental process from sample receipt to final purity assessment.
Caption: Step-by-step workflow for chiral purity analysis.
Conclusion and Recommendations
The validation of chiral purity for 3-(Cbz-amino)-D-alanine methyl ester HCl is a critical, non-negotiable step in pharmaceutical development.
-
For routine quality control and release testing, a validated Chiral HPLC method provides robustness, reliability, and universal acceptance by regulatory agencies. Its performance is well-understood and documented.
-
For high-throughput screening, process development, or environments where speed and sustainability are prioritized, a validated Chiral SFC method is the superior choice. It offers a dramatic reduction in run time and solvent waste without compromising separation quality.[6][8]
Ultimately, the choice of methodology depends on the specific application, available instrumentation, and desired throughput. However, both techniques, when properly developed and validated according to ICH guidelines, are capable of providing the accurate and reliable data necessary to ensure the quality and safety of the final drug product.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science. Available at: [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Available at: [Link]
-
Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. Available at: [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications. Available at: [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]
-
Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. ChemRxiv. Available at: [Link]
-
What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. Available at: [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online. Available at: [Link]
-
HPLC or SFC? Which One Should I Choose?. Teledyne ISCO. Available at: [Link]
-
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. Available at: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]
- Method for chiral separation of various side chain protected amino acids. Google Patents.
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
-
(PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. Available at: [Link]
-
Chiral Circular Dichroism of Amino Acids. Mtoz Biolabs. Available at: [Link]
-
Analysis of Amino Acids by High-Performance Liquid Chromatography with Circular Dichroism Detection. J-Stage. Available at: [Link]
-
An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. The Royal Society Publishing. Available at: [Link]
-
Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Publishing. Available at: [Link]
-
Photoelectron Circular Dichroism in the Photodetachment of Amino Acid Anions. Wiley Online Library. Available at: [Link]
-
Calibration curves of D-amino acids using CD spectra. ResearchGate. Available at: [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn. Available at: [Link]
-
Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. Available at: [Link]
-
(a) CD spectra for pure D-alanine enantiomer with +κ, L-alanine... ResearchGate. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
-
“Chiral Impurity Methods – Case Study”. Waters Corporation. Available at: [Link]
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
